Cas no 2137443-62-8 (2-(3-Bromophenyl)-6-(hydroxymethyl)oxane-3,4,5-triol)

2-(3-Bromophenyl)-6-(hydroxymethyl)oxane-3,4,5-triol 化学的及び物理的性質
名前と識別子
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- EN300-717958
- 2137443-62-8
- 2-(3-bromophenyl)-6-(hydroxymethyl)oxane-3,4,5-triol
- 2-(3-Bromophenyl)-6-(hydroxymethyl)oxane-3,4,5-triol
-
- インチ: 1S/C12H15BrO5/c13-7-3-1-2-6(4-7)12-11(17)10(16)9(15)8(5-14)18-12/h1-4,8-12,14-17H,5H2
- InChIKey: ZDXIADNHCPCQET-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC(=C1)C1C(C(C(C(CO)O1)O)O)O
計算された属性
- せいみつぶんしりょう: 318.01029g/mol
- どういたいしつりょう: 318.01029g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 277
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 5
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 90.2Ų
2-(3-Bromophenyl)-6-(hydroxymethyl)oxane-3,4,5-triol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-717958-0.1g |
2-(3-bromophenyl)-6-(hydroxymethyl)oxane-3,4,5-triol |
2137443-62-8 | 0.1g |
$1986.0 | 2023-05-24 | ||
Enamine | EN300-717958-2.5g |
2-(3-bromophenyl)-6-(hydroxymethyl)oxane-3,4,5-triol |
2137443-62-8 | 2.5g |
$4424.0 | 2023-05-24 | ||
Enamine | EN300-717958-0.05g |
2-(3-bromophenyl)-6-(hydroxymethyl)oxane-3,4,5-triol |
2137443-62-8 | 0.05g |
$1895.0 | 2023-05-24 | ||
Enamine | EN300-717958-0.5g |
2-(3-bromophenyl)-6-(hydroxymethyl)oxane-3,4,5-triol |
2137443-62-8 | 0.5g |
$2167.0 | 2023-05-24 | ||
Enamine | EN300-717958-10.0g |
2-(3-bromophenyl)-6-(hydroxymethyl)oxane-3,4,5-triol |
2137443-62-8 | 10g |
$9704.0 | 2023-05-24 | ||
Enamine | EN300-717958-0.25g |
2-(3-bromophenyl)-6-(hydroxymethyl)oxane-3,4,5-triol |
2137443-62-8 | 0.25g |
$2077.0 | 2023-05-24 | ||
Enamine | EN300-717958-5.0g |
2-(3-bromophenyl)-6-(hydroxymethyl)oxane-3,4,5-triol |
2137443-62-8 | 5g |
$6545.0 | 2023-05-24 | ||
Enamine | EN300-717958-1.0g |
2-(3-bromophenyl)-6-(hydroxymethyl)oxane-3,4,5-triol |
2137443-62-8 | 1g |
$2257.0 | 2023-05-24 |
2-(3-Bromophenyl)-6-(hydroxymethyl)oxane-3,4,5-triol 関連文献
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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7. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
2-(3-Bromophenyl)-6-(hydroxymethyl)oxane-3,4,5-triolに関する追加情報
Compound CAS No 2137443-62-8: 2-(3-Bromophenyl)-6-(hydroxymethyl)oxane-3,4,5-triol
Compound CAS No 2137443-62-8, also known as 2-(3-Bromophenyl)-6-(hydroxymethyl)oxane-3,4,5-triol, is a highly specialized organic compound with significant potential in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structural features and promising applications in drug development and material science.
The molecular structure of CAS No 2137443-62-8 is characterized by a six-membered oxane ring (a cyclic ether) substituted with a hydroxymethyl group at position 6 and a 3-bromophenyl group at position 2. The presence of three hydroxyl groups at positions 3, 4, and 5 imparts the molecule with a high degree of hydrophilicity and potential for hydrogen bonding. This unique combination of functional groups makes it an intriguing candidate for exploring its role in biological systems.
Recent studies have focused on the synthesis and characterization of CAS No 2137443-62-8, employing advanced methodologies such as ring-opening polymerization and click chemistry. These approaches have not only improved the yield and purity of the compound but also provided deeper insights into its stereochemical properties. Researchers have reported that the compound exhibits remarkable stability under physiological conditions, making it suitable for biomedical applications.
In terms of pharmacological activity, CAS No 2137443-62-8 has shown potential as an antioxidant and anti-inflammatory agent. Preclinical studies indicate that the compound can scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. Additionally, its anti-inflammatory properties have been attributed to its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
The development of CAS No 2137443-62-8 has also opened new avenues in drug delivery systems. Its hydrophilic nature allows for easy modification with targeting ligands, enabling precise delivery of therapeutic agents to specific tissues or cells. This has led to exploratory research into its use as a carrier for anticancer drugs, where controlled release mechanisms are being investigated to enhance therapeutic efficacy while minimizing side effects.
From a synthetic perspective, the preparation of CAS No 2137443-62-8 involves a multi-step process that includes bromination, cyclization, and hydroxylation reactions. The optimization of these steps has been a focal point for chemists aiming to scale up production for commercial purposes. Recent advancements in catalytic asymmetric synthesis have further enhanced the enantioselectivity of the product, which is crucial for pharmaceutical applications.
Moreover, computational studies using molecular docking and dynamics simulations have provided valuable insights into the binding interactions of CAS No 2137443-62-8 with various biological targets. These studies suggest that the compound may act as a modulator of key enzymes involved in metabolic pathways, offering new opportunities for therapeutic intervention in metabolic disorders.
In conclusion, CAS No 213744000000 represents a cutting-edge compound with diverse applications across multiple disciplines. Its unique chemical structure, coupled with promising biological activities, positions it as a valuable asset in both academic research and industrial development. As ongoing research continues to unravel its full potential, CAS No 000000 is poised to make significant contributions to the advancement of modern medicine and materials science.
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